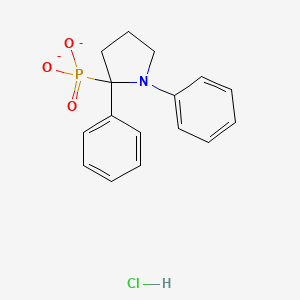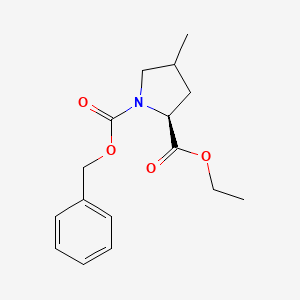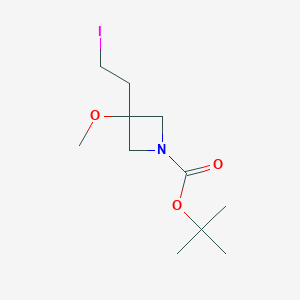![molecular formula C8H4FN3 B12852003 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound belonging to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitrile group at the 3rd position on the imidazo[1,2-a]pyridine ring structure. These structural features confer unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves multi-step processes. One common method includes the copper complex-promoted synthesis, which offers an efficient and environmentally friendly approach with a high yield of 92%. This one-step process involves a [3+2] oxidative cyclization reaction using inexpensive reagents like acetylene and 2-amino-4-fluoropyridine . Another method involves the reaction of 2-amino-4-chloropyridine with chloroacetaldehyde in the presence of sodium bicarbonate, followed by further chemical transformations .
Analyse Des Réactions Chimiques
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile has significant applications in scientific research, particularly in pharmaceutical synthesis. It is used in the development of compounds with inhibitory properties against enzymes such as IRAK and FLT3, which are involved in various diseases, including hematopoietic cancers, myelodysplastic syndromes, and acute myeloid leukemia . Additionally, this compound is utilized in the synthesis of dihydroindene amine compounds and other fine chemicals .
Mécanisme D'action
The mechanism of action of 7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of IRAK and FLT3 enzymes, leading to the suppression of signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for treating certain types of cancer .
Comparaison Avec Des Composés Similaires
7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds in the imidazopyridine family, such as:
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
3-Bromo-7-fluoroimidazo[1,2-a]pyridine: The presence of a bromine atom at the 3rd position introduces different chemical properties and reactivity compared to the nitrile group
Propriétés
Formule moléculaire |
C8H4FN3 |
|---|---|
Poids moléculaire |
161.14 g/mol |
Nom IUPAC |
7-fluoroimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H |
Clé InChI |
VZLQRDAYRBJPSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC=C2C#N)C=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)


![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)



